molecular formula C37H44NO2PS B13643475 (R)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13643475
M. Wt: 597.8 g/mol
InChI Key: OPZNKILVSCIGHA-WUPZQDQRSA-N
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Description

®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is a complex organophosphorus compound It features a phosphanyl group attached to a xanthene backbone, which is further connected to a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps:

    Formation of the Xanthene Backbone: The xanthene backbone is synthesized through a Friedel-Crafts alkylation reaction.

    Introduction of the Phosphanyl Group: The phosphanyl group is introduced via a palladium-catalyzed cross-coupling reaction.

    Attachment of the Sulfinamide Moiety: The final step involves the addition of the sulfinamide group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.

    Reduction: Reduction reactions can target the sulfinamide moiety, converting it to the corresponding amine.

    Substitution: The xanthene backbone can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Halogenated or alkylated xanthene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Biology

    Bioconjugation: It can be used to modify biomolecules, aiding in the study of biological processes.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The phosphanyl group can coordinate with metal centers, while the sulfinamide moiety can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its unique combination of a xanthene backbone and a sulfinamide moiety. This structure provides distinct electronic and steric properties, making it particularly effective in catalytic and biological applications.

Properties

Molecular Formula

C37H44NO2PS

Molecular Weight

597.8 g/mol

IUPAC Name

N-[(1S)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C37H44NO2PS/c1-35(2,3)34(38(9)42(39)36(4,5)6)28-22-16-23-29-32(28)40-33-30(37(29,7)8)24-17-25-31(33)41(26-18-12-10-13-19-26)27-20-14-11-15-21-27/h10-25,34H,1-9H3/t34-,42?/m1/s1

InChI Key

OPZNKILVSCIGHA-WUPZQDQRSA-N

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C(C)(C)C)N(C)S(=O)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)N(C)S(=O)C(C)(C)C)C

Origin of Product

United States

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